{4-[(4-chlorophenyl)sulfonyl]piperazino}(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone
Description
{4-[(4-chlorophenyl)sulfonyl]piperazino}(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone is a complex organic compound that features a combination of piperazine and indazole moieties
Properties
Molecular Formula |
C18H21ClN4O3S |
|---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone |
InChI |
InChI=1S/C18H21ClN4O3S/c19-13-5-7-14(8-6-13)27(25,26)23-11-9-22(10-12-23)18(24)17-15-3-1-2-4-16(15)20-21-17/h5-8H,1-4,9-12H2,(H,20,21) |
InChI Key |
YEYJFXZGLDVHAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-chlorophenyl)sulfonyl]piperazino}(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone typically involves multiple steps, starting with the preparation of the piperazine and indazole intermediates. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring . The indazole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the cyclization and condensation reactions is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
{4-[(4-chlorophenyl)sulfonyl]piperazino}(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols .
Scientific Research Applications
{4-[(4-chlorophenyl)sulfonyl]piperazino}(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {4-[(4-chlorophenyl)sulfonyl]piperazino}(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
- {4-[(4-bromophenyl)sulfonyl]piperazino}(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone
- {4-[(4-methylphenyl)sulfonyl]piperazino}(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone
- {4-[(4-fluorophenyl)sulfonyl]piperazino}(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone
Uniqueness
The uniqueness of {4-[(4-chlorophenyl)sulfonyl]piperazino}(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its potential as an enzyme inhibitor, while the piperazine and indazole moieties contribute to its overall stability and reactivity .
Biological Activity
The compound {4-[(4-chlorophenyl)sulfonyl]piperazino}(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone is a novel chemical entity with diverse biological activities. This article synthesizes current research findings on its pharmacological properties, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperazine core substituted with a 4-chlorophenyl sulfonyl group and a tetrahydro-indazole moiety. Its molecular formula is , with a molecular weight of approximately 368.87 g/mol. The presence of the sulfonyl group is significant for its biological activity, as it often enhances the solubility and bioavailability of pharmaceutical compounds.
Research indicates that compounds with similar structural motifs exhibit various mechanisms of action, including:
- Enzyme Inhibition : The sulfonamide group can act as an inhibitor for several enzymes, particularly those involved in metabolic pathways.
- Receptor Modulation : The piperazine ring is known to interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.
Antimicrobial Activity
Studies have demonstrated that related compounds exhibit moderate to strong antibacterial effects against various strains. For instance:
- In vitro Studies : Compounds similar to {4-[(4-chlorophenyl)sulfonyl]piperazino}(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone have shown significant activity against Salmonella typhi and Bacillus subtilis .
Anticancer Properties
The compound may also possess anticancer properties. Research on structurally related indazole derivatives has indicated:
- Cell Proliferation Inhibition : Indazole derivatives have been reported to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Neuropharmacological Effects
Given the piperazine component:
- Potential Antidepressant Activity : Compounds with similar structures have been evaluated for their ability to modulate serotonin and dopamine pathways, indicating potential use in treating mood disorders .
Case Studies
- Antibacterial Screening : A study synthesized several derivatives based on the 4-chlorophenylsulfonyl piperazine structure. Among them, some exhibited IC50 values indicating strong urease inhibition (e.g., IC50 = 2.14 ± 0.003 µM) .
- Antitumor Activity : In vivo studies on related pyrazole derivatives showed promising results against tumor growth in mouse models, suggesting that modifications to the indazole structure could enhance efficacy .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
